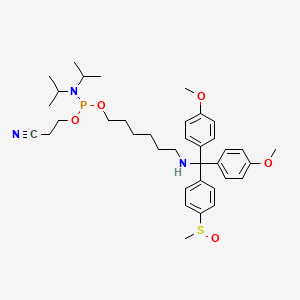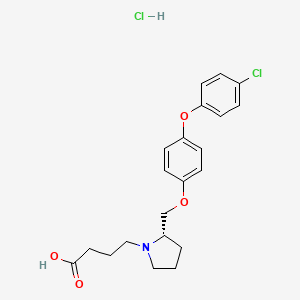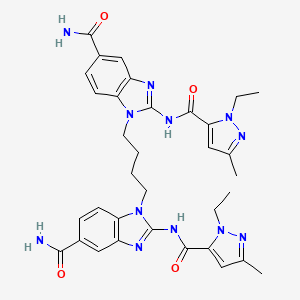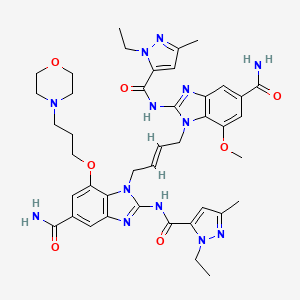
Aminolink phosphoramidite
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Aminolink phosphoramidite for oligonucleotide synthesis. DMS(O)MT is a special protective group similar to traditional MMT, but designed as an improved alternative to it. DMS(O)MT aminolink is fully compatible with standard coupling, deblock, and purification protocols. However, DMS(O)MT group is much better suited for DMT-on and cartridge purification of amino-oligonucleotides because of higher stability, and better oligonucleotide recovery. Oligonucleotides containing DMS(O)MT are more stable in solution than MMT analogs.
Wissenschaftliche Forschungsanwendungen
DNA Fingerprinting and Oligonucleotide Synthesis
Aminolink phosphoramidite has been instrumental in DNA fingerprinting, where it is used for synthesizing specific oligonucleotides. In a study, Aminolink 1TM was coupled to an additional base at the 5' end during the solid-phase synthesis of oligonucleotides, aiding in the development of DNA probes for fingerprinting purposes (Schäfer, Zischler, & Epplen, 1988). Additionally, novel thymidine phosphoramidite synthons, related to aminolink phosphoramidites, have been developed for the automated synthesis of oligodeoxynucleotides, demonstrating improved labeling yields and stability (Tabatadze et al., 2008).
Advancements in Oligonucleotide Synthesis Technology
Advancements in oligonucleotide synthesis technology have been driven by the development of linker phosphoramidite reagents, including those based on aminolink chemistry. These reagents enable the attachment of nucleosides to solid-phase supports, facilitating the synthesis of oligonucleotides with specific ends (Pon & Yu, 2004). Further, methoxyoxalamido chemistry has been utilized in the synthesis of novel amino linker and spacer phosphoramidites, offering a range of applications in oligonucleotide synthesis due to their stability and structural versatility (Morocho, Karamyshev, & Polushin, 2004).
Application in Peptide-Oligonucleotide Conjugates
Aminolink phosphoramidite chemistry has also found applications in the preparation of peptide-oligonucleotide conjugates. One method involves chemoselective glyoxylic oxime linkage, employing novel phosphoramidite reagents for efficient conjugation (Singh, Defrancq, & Dumy, 2004). Additionally, a recent development in phosphoramidite reagents for the synthesis of base-labile oligonucleotides with amino linkers at the 3′-end highlights the evolving applications of aminolink phosphoramidites in conjugate synthesis (Ōsawa, Ren, & Obika, 2022).
Eigenschaften
CAS-Nummer |
1173109-53-9 |
|---|---|
Produktname |
Aminolink phosphoramidite |
Molekularformel |
C37H52N3O5PS |
Molekulargewicht |
681.87 |
IUPAC-Name |
6-((bis(4-methoxyphenyl)(4-(methylsulfinyl)phenyl)methyl)amino)hexyl (2-cyanoethyl) diisopropylphosphoramidite |
InChI |
InChI=1S/C37H52N3O5PS/c1-29(2)40(30(3)4)46(45-28-12-25-38)44-27-11-9-8-10-26-39-37(31-13-19-34(42-5)20-14-31,32-15-21-35(43-6)22-16-32)33-17-23-36(24-18-33)47(7)41/h13-24,29-30,39H,8-12,26-28H2,1-7H3 |
InChI-Schlüssel |
AEUCXPPPONCIRE-UHFFFAOYSA-N |
SMILES |
O=S(C)C(C=C1)=CC=C1C(C2=CC=C(OC)C=C2)(C3=CC=C(OC)C=C3)NCCCCCCOP(OCCC#N)N(C(C)C)C(C)C |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(5E)-5-[(3,5-difluoro-4-hydroxyphenyl)methylidene]-3-methyl-2-(nitrosomethylidene)imidazolidin-4-one](/img/structure/B607086.png)







